ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate often involves multi-step chemical processes that include cyclocondensation, nucleophilic substitution, and catalytic reactions to introduce specific functional groups into the molecule. For instance, similar compounds have been synthesized through efficient condensation reactions, leveraging activated carbonyl groups to form N-fused heterocycle products in good yields (Ghaedi et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds of this class is often elucidated using X-ray crystallography, providing detailed information about their crystal lattice, molecular geometry, and intermolecular interactions. For example, the X-ray powder diffraction data for a closely related compound, providing insights into its crystalline structure and purity, indicated no detectable impurities, highlighting the effectiveness of the synthesis process (Qing Wang et al., 2017).
Scientific Research Applications
Anticoagulant Synthesis : It serves as an important intermediate in synthesizing the anticoagulant apixaban (Qing Wang et al., 2017).
Corrosion Inhibition : Pyrazolopyridine derivatives, including this compound, can inhibit corrosion of mild steel in 1.0 M HCl (A. Dandia et al., 2013).
Chemical Synthesis : It is used in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones (P. S. Lebedˈ et al., 2012).
Organic Synthesis : The compound is involved in preparing ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates, showing its versatility in organic synthesis (T. Maqbool et al., 2013).
Antimicrobial and Anticancer Activities : Novel pyrazolopyrimidines derivatives, including this compound, have shown promising anticancer and anti-5-lipoxygenase activities (A. Rahmouni et al., 2016).
Pharmaceutical Applications : Its derivatives are used in treating conditions like children's bronchial pneumonia, highlighting its potential in pharmaceutical applications (Xiao-fang Ding & Xiao Zhong, 2022).
Blood Coagulation Inhibition : It is used in synthesizing Apixaban, a blood coagulation factor Xa inhibitor (S. Rao et al., 2018).
properties
IUPAC Name |
ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20IN3O4/c1-3-30-22(28)19-18-12-13-25(15-6-4-14(23)5-7-15)21(27)20(18)26(24-19)16-8-10-17(29-2)11-9-16/h4-11H,3,12-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOONVRNBSUAOKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1CCN(C2=O)C3=CC=C(C=C3)I)C4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20IN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623729 | |
Record name | Ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | |
CAS RN |
473927-64-9 | |
Record name | Ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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